molecular formula C12H10BrN3O B8549195 N-(2-bromo-4-pyridyl)-N'-phenylurea

N-(2-bromo-4-pyridyl)-N'-phenylurea

Cat. No. B8549195
M. Wt: 292.13 g/mol
InChI Key: OXFGQDKXUFDKRQ-UHFFFAOYSA-N
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Patent
US04279639

Procedure details

2-Bromo-4-aminopyridine (433 mg, 2.5 mmol) was added to 15 ml of dry benzene and the mixture warmed to dissolve the pyridine. 298 mg (2.5 mmol) of phenyl isocyanate was added to the solution and the resulting mixture stirred at room temperature for 20 hrs. The crystals which formed were collected by filtration and subjected to chromatography in a conventional manner using alumina. After developing the column with a benzene-ethyl acetate (2.5:1 volume) solvent mixture, the eluate containing the objective compound was collected. After distilling solvent off under reduced pressure, the residue was recrystallized from 70% methanol to give 308 mg of N-(2-bromo-4-pyridyl)-N'-phenylurea: yield 42.1%; m.p. 188°-189° C.
Quantity
433 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
298 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.C1C=CC=CC=1.[C:15]1([N:21]=[C:22]=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>N1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]([NH:8][C:22]([NH:21][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:23])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
433 mg
Type
reactant
Smiles
BrC1=NC=CC(=C1)N
Name
Quantity
15 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
298 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed
CUSTOM
Type
CUSTOM
Details
The crystals which formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
ADDITION
Type
ADDITION
Details
the eluate containing the objective compound
CUSTOM
Type
CUSTOM
Details
was collected
DISTILLATION
Type
DISTILLATION
Details
After distilling solvent off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 70% methanol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=NC=CC(=C1)NC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 308 mg
YIELD: PERCENTYIELD 42.1%
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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